
(2,3-Bis(difluoromethoxy)phenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Bis(difluoromethoxy)phenyl)propanenitrile is a chemical compound with the molecular formula C11H9F4NO2 and a molecular weight of 263.19 g/mol It is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, which is further connected to a propanenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Bis(difluoromethoxy)phenyl)propanenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2,3-difluoromethoxybenzene with a suitable nitrile precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Bis(difluoromethoxy)phenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to the formation of diverse derivatives .
Applications De Recherche Scientifique
(2,3-Bis(difluoromethoxy)phenyl)propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,3-Bis(difluoromethoxy)phenyl)propanenitrile involves its interaction with molecular targets and pathways within a given system. The difluoromethoxy groups and the nitrile moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,3-Dimethoxyphenyl)propanenitrile: Similar structure but with methoxy groups instead of difluoromethoxy groups.
(2,3-Difluorophenyl)propanenitrile: Lacks the methoxy groups, only has difluoro substituents.
(2,3-Bis(methoxy)phenyl)propanenitrile: Contains methoxy groups instead of difluoromethoxy groups.
Uniqueness
(2,3-Bis(difluoromethoxy)phenyl)propanenitrile is unique due to the presence of difluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall behavior in chemical and biological systems, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H9F4NO2 |
|---|---|
Poids moléculaire |
263.19 g/mol |
Nom IUPAC |
3-[2,3-bis(difluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C11H9F4NO2/c12-10(13)17-8-5-1-3-7(4-2-6-16)9(8)18-11(14)15/h1,3,5,10-11H,2,4H2 |
Clé InChI |
SRYXQJRMSLAPIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC(F)F)OC(F)F)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid](/img/structure/B14791870.png)
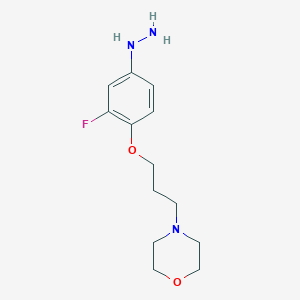
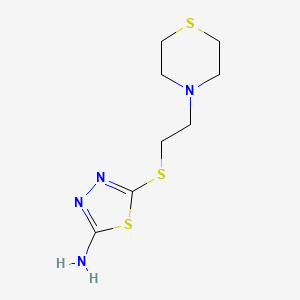

![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14791898.png)
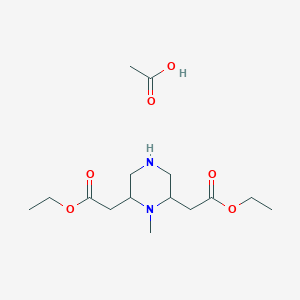
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-methylbut-2-en-1-yl)amino]-2-(methylsulfanyl)-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14791905.png)
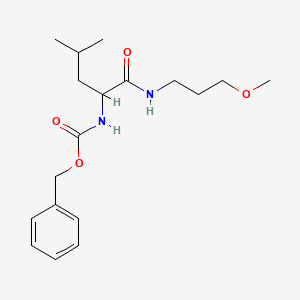
![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one](/img/structure/B14791913.png)
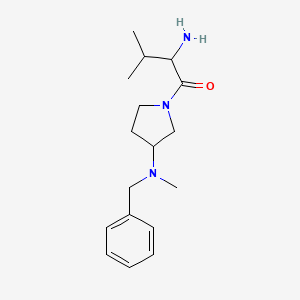
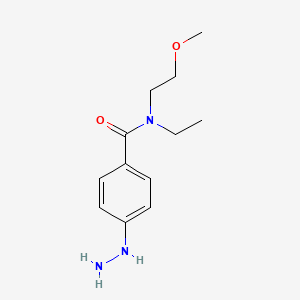
![2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester](/img/structure/B14791939.png)

![(2S)-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B14791944.png)
